![molecular formula C7H7NO3 B11726345 3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11726345.png)
3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid, also known as (2E)-4-oxo-4-(2-propynylamino)-2-butenoic acid, is a compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol . This compound is characterized by the presence of a propynyl group attached to a carbamoyl moiety, which is further connected to a prop-2-enoic acid backbone. It is a solid at ambient temperature and has a boiling point of 137-140°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid typically involves the reaction of propargylamine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often include:
Temperature: Ambient temperature
Solvent: A suitable organic solvent such as dichloromethane
Catalyst: None required
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The propynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted prop-2-enoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets. The propynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Oxo-4-(prop-2-yn-1-ylamino)but-2-enoic acid
- (Prop-2-yn-1-yloxy)benzene
- Phenyl prop-2-yn-1-yl ether
Uniqueness
3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid is unique due to its specific structural features, including the propynyl group attached to a carbamoyl moiety. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H7NO3 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
4-oxo-4-(prop-2-ynylamino)but-2-enoic acid |
InChI |
InChI=1S/C7H7NO3/c1-2-5-8-6(9)3-4-7(10)11/h1,3-4H,5H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
HALRXTZFQAPCDC-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCNC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


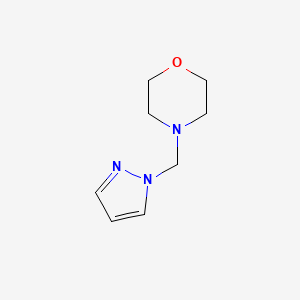
![3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide hydrate](/img/structure/B11726272.png)
![(2R)-2-[(4-methoxyphenyl)formamido]-3-methylbutanoate](/img/structure/B11726279.png)
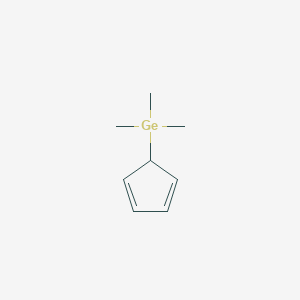
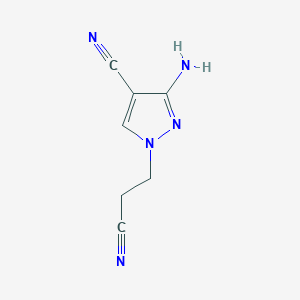
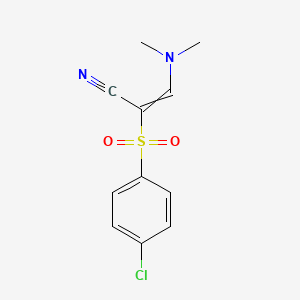
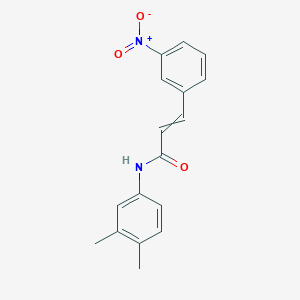

![3-[2-(4-Methylphenoxy)phenyl]-2-propenoic acid](/img/structure/B11726316.png)

![2-Ethoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B11726341.png)
![2-cyano-N'-[(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11726342.png)
![2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B11726344.png)

